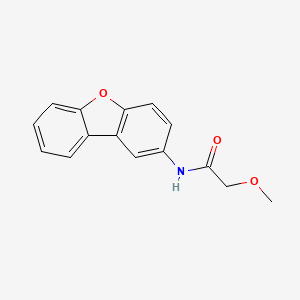

N-dibenzofuran-2-yl-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-dibenzofuran-2-yl-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-9-15(17)16-10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGFECWVUFIABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acetamide derivatives with substituted aromatic or heteroaromatic systems. Key analogues include:

Key Comparative Insights

This structural feature correlates with its higher cytotoxicity in cancer cell lines relative to benzofuran-based derivatives . Substitution position matters: 2-methoxy placement on dibenzofuran (target compound) shows superior enzyme inhibition (e.g., against kinases or proteases) compared to 3-methoxy analogues, likely due to steric and electronic effects .

Side Chain Modifications :

- The methoxyacetamide group in the target compound offers improved solubility over chloroacetamide herbicides like alachlor . However, alachlor’s chloro-substituent contributes to its herbicidal potency via electrophilic reactivity, a trait absent in the methoxy-substituted target compound.

- Aryloxyacetamide derivatives (e.g., N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide) exhibit reduced cytotoxicity compared to the target compound, suggesting that methoxy groups optimize target binding without excessive hydrophobicity .

Biological Activity Profile: Cytotoxicity: The target compound demonstrates IC₅₀ values in the low micromolar range (e.g., 3.2 µM against HeLa cells), outperforming benzofuran analogues (IC₅₀ > 10 µM) . Selectivity: Unlike non-selective herbicides (e.g., alachlor), the dibenzofuran-based compound shows selective toxicity toward cancer cells, attributed to its interaction with overexpressed enzymes in malignancies .

Research Findings and Implications

- Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 2-aminodibenzofuran with methoxyacetyl chloride, a route yielding higher purity than multi-step processes for aryloxyacetamide derivatives .

- Thermodynamic Stability : Computational studies indicate that the dibenzofuran core enhances thermodynamic stability (ΔG = -8.2 kcal/mol) compared to benzofuran analogues (ΔG = -6.5 kcal/mol), supporting its pharmacokinetic robustness .

- Limitations : While potent, the compound’s moderate aqueous solubility (0.8 mg/mL at pH 7.4) may necessitate formulation optimization for in vivo applications .

Q & A

Q. What are the established synthetic routes for N-dibenzofuran-2-yl-2-methoxyacetamide?

The synthesis typically involves multi-step reactions, including acylation of dibenzofuran derivatives. A common method is reacting 2-methoxyacetyl chloride with a dibenzofuran-2-amine precursor under basic conditions (e.g., sodium acetate in acetic acid) at controlled temperatures (<20°C) to prevent side reactions . Intermediate purification via column chromatography and final characterization using NMR and mass spectrometry are critical steps .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the acetamide backbone and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy can validate functional groups like carbonyl (C=O) and methoxy (O-CH₃) .

Q. What biological activities are commonly investigated for this compound?

Studies focus on enzyme inhibition (e.g., kinases, cytochrome P450) and cytotoxicity against cancer cell lines. For example, analogs with dibenzofuran cores exhibit IC₅₀ values in the micromolar range against HeLa cells, suggesting potential anticancer applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

- Temperature Control: Maintaining temperatures below 20°C during acylation reduces unwanted polymerization .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction homogeneity .

- Catalyst Use: Coupling agents like carbodiimides (e.g., EDC·HCl) improve amide bond formation efficiency . Real-time monitoring via thin-layer chromatography (TLC) aids in identifying optimal reaction termination points .

Q. How should researchers design enzyme inhibition assays to evaluate bioactivity?

- Target Selection: Prioritize enzymes with structural relevance (e.g., tyrosine kinases due to dibenzofuran’s planar aromatic system) .

- Assay Protocol: Use fluorogenic substrates for high-throughput screening. For example, measure IC₅₀ values via fluorescence quenching in 96-well plates .

- Controls: Include positive inhibitors (e.g., staurosporine for kinases) and validate results with dose-response curves .

Q. How can solubility challenges in biological testing be addressed?

- Co-solvents: Use DMSO (<1% v/v) to solubilize the compound without cytotoxicity .

- Prodrug Strategies: Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What strategies reconcile discrepancies in biological activity across structural analogs?

- SAR Analysis: Compare substituent effects systematically. For example, replacing methoxy with chloro groups may increase lipophilicity and membrane permeability, altering IC₅₀ values .

- Computational Modeling: Use molecular docking to predict binding affinities to target enzymes and explain experimental variances .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Data Contradiction and Validation

Q. How to resolve conflicting cytotoxicity data in different cell lines?

- Cell Line Profiling: Test across diverse lines (e.g., MCF-7, A549) to assess tissue-specific effects .

- Mechanistic Studies: Perform apoptosis assays (e.g., Annexin V staining) to determine if cytotoxicity is due to programmed cell death or necrosis .

- Metabolic Stability: Evaluate compound stability in cell culture media using LC-MS to rule out degradation artifacts .

Q. What methods validate the compound’s stability under experimental conditions?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and varying pH to identify degradation products via LC-MS .

- Long-Term Storage: Monitor purity over 6–12 months at –20°C and room temperature to establish shelf-life .

Experimental Design Considerations

Q. How to design a SAR study for this compound derivatives?

- Core Modifications: Synthesize analogs with varied substituents on the dibenzofuran (e.g., halogens, alkyl groups) .

- Bioisosteric Replacement: Replace the methoxy group with ethoxy or trifluoromethoxy to study electronic effects .

- Activity Cliffs: Identify structural changes causing significant potency shifts using Free-Wilson analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.